O-Ethyl-L-tyrosine methyl ester HCl
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Overview
Description
O-Ethyl-L-tyrosine methyl ester HCl is a chemical compound derived from L-tyrosine, an amino acid. It is commonly used in scientific research and various industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced reactors and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Tyrosine derivatives, quinones.
Reduction: L-tyrosine ethyl amine.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
O-Ethyl-L-tyrosine methyl ester HCl is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic processes.
Pathways: It may influence pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
O-Ethyl-L-tyrosine methyl ester HCl is unique due to its specific structure and reactivity. Similar compounds include:
L-Tyrosine methyl ester HCl: Similar in structure but lacks the ethyl group.
O-tert-Butyl-L-tyrosine methyl ester HCl: Contains a tert-butyl group instead of an ethyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGODNPCESCJDT-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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